2-phenoxy-N-(quinolin-5-yl)acetamide

Catalog No.
S15480338
CAS No.
M.F
C17H14N2O2
M. Wt
278.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenoxy-N-(quinolin-5-yl)acetamide

Product Name

2-phenoxy-N-(quinolin-5-yl)acetamide

IUPAC Name

2-phenoxy-N-quinolin-5-ylacetamide

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C17H14N2O2/c20-17(12-21-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h1-11H,12H2,(H,19,20)

InChI Key

QWHINLMEDZDRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3

2-phenoxy-N-(quinolin-5-yl)acetamide is an organic compound characterized by the presence of a phenoxy group and a quinoline moiety attached to an acetamide functional group. Its molecular formula is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 284.32 g/mol. The compound exhibits structural features that make it a subject of interest in medicinal chemistry, particularly due to the biological activities associated with quinoline derivatives.

, including:

  • Oxidation: The phenoxy and quinoline groups can be oxidized to form corresponding quinone derivatives.
  • Reduction: Reduction reactions may yield amine derivatives.
  • Substitution Reactions: The phenoxy and quinoline groups can undergo electrophilic or nucleophilic substitution, allowing for the introduction of different substituents.

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents, alkylating agents .

2-phenoxy-N-(quinolin-5-yl)acetamide and its derivatives have been investigated for their biological activities, particularly their potential as pharmacologically active compounds. Research indicates that quinoline-based compounds often exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer activity

Studies have shown that modifications in the structure of quinoline derivatives can significantly influence their biological efficacy, making this compound a candidate for further pharmacological exploration .

The synthesis of 2-phenoxy-N-(quinolin-5-yl)acetamide typically involves several steps:

  • Formation of the Phenoxy Intermediate: This can be achieved by reacting phenol with chloroacetic acid in the presence of a base to form phenoxyacetic acid, which can then be converted into the desired phenoxy derivative.
  • Synthesis of the Quinoline Moiety: This often involves cyclization reactions starting from aniline derivatives. Common methods include the Vilsmeier-Haack reaction or other cyclization strategies that lead to the formation of quinoline rings.
  • Coupling Reaction: The final step involves coupling the phenoxy intermediate with the quinoline derivative using acylation methods, typically involving acetic anhydride or chloroacetyl chloride under suitable conditions .

Due to its unique structure and biological activities, 2-phenoxy-N-(quinolin-5-yl)acetamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Material Science: Potential applications in developing novel materials with specific properties derived from its chemical structure .

Interaction studies involving 2-phenoxy-N-(quinolin-5-yl)acetamide focus on its binding affinities with various biological targets. These studies are crucial for understanding how the compound interacts with enzymes or receptors, which can inform its therapeutic potential. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 2-phenoxy-N-(quinolin-5-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3,5-dimethylphenoxy)-N-(quinolin-5-yl)acetamideContains methyl substitutions on the phenoxy groupEnhanced lipophilicity may improve bioavailability
2-(phenoxy)-N-(8-methoxyquinolin-5-yl)acetamideContains a methoxy group on the quinoline moietyMay exhibit different pharmacokinetic properties
2-(phenoxymethyl)-N-(quinolin-5-yl)acetamideBenzyl ether instead of phenoxyPotentially different reactivity due to altered electronic effects

Uniqueness

The uniqueness of 2-phenoxy-N-(quinolin-5-yl)acetamide lies in its specific combination of functional groups and structural features that influence its chemical reactivity and biological activity. The presence of both phenoxy and quinoline groups allows for diverse interactions within biological systems, making it a compelling candidate for further research in drug development and other applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.105527694 g/mol

Monoisotopic Mass

278.105527694 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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